molecular formula C9H14O4 B13075546 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid

1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B13075546
M. Wt: 186.20 g/mol
InChI Key: MQNVVFYTKUTCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a methoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods may include continuous flow chemistry and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound may be used in the study of enzyme-substrate interactions and as a model compound for understanding biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing pathways related to metabolism and signal transduction .

Comparison with Similar Compounds

Uniqueness: 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

1-methoxycarbonyl-3,3-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-8(2)4-9(5-8,6(10)11)7(12)13-3/h4-5H2,1-3H3,(H,10,11)

InChI Key

MQNVVFYTKUTCFE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C(=O)O)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.